molecular formula C10H13BrO2 B15331220 1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene

1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene

Cat. No.: B15331220
M. Wt: 245.11 g/mol
InChI Key: YFWITKIUKPERIF-UHFFFAOYSA-N
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Description

1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated benzene derivative, where the bromine atom is attached to the benzene ring, and a 2-(methoxymethoxy)ethyl group is attached at the meta position relative to the bromine. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the 2-(methoxymethoxy)ethyl group. One common method is the bromination of 3-[2-(methoxymethoxy)ethyl]benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxymethoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 3-[2-(methoxymethoxy)ethyl]aniline, 3-[2-(methoxymethoxy)ethyl]thiophenol, or 3-[2-(methoxymethoxy)ethyl]phenol can be formed.

    Oxidation: Products like 3-[2-(methoxymethoxy)ethyl]benzaldehyde or 3-[2-(methoxymethoxy)ethyl]benzoic acid.

    Reduction: Products like 3-[2-(methoxymethoxy)ethyl]benzene or 3-[2-(hydroxymethoxy)ethyl]benzene.

Scientific Research Applications

1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving brominated compounds.

    Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: As an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene depends on the specific application and the target molecule. In general, the bromine atom can participate in electrophilic aromatic substitution reactions, while the 2-(methoxymethoxy)ethyl group can undergo various transformations, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition, receptor binding, or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(methoxymethoxy)ethane
  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-3-methoxybenzene

Uniqueness

1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene is unique due to the presence of both a bromine atom and a 2-(methoxymethoxy)ethyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the 2-(methoxymethoxy)ethyl group can influence the compound’s solubility, boiling point, and reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-3-[2-(methoxymethoxy)ethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-8-13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWITKIUKPERIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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